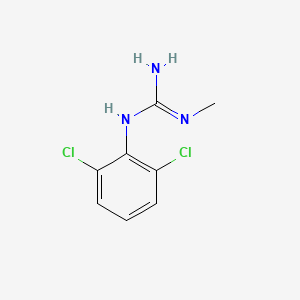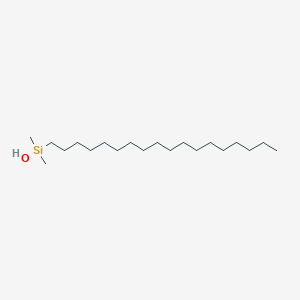![molecular formula C12H10ClN3 B8646854 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyanobenzyl group and a chloromethyl group attached to the imidazole ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 4-cyanobenzyl chloride and an appropriate base.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The cyanobenzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid
- 4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
Comparison: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is unique due to the presence of both cyanobenzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications.
Propriétés
Formule moléculaire |
C12H10ClN3 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-5-12-7-15-9-16(12)8-11-3-1-10(6-14)2-4-11/h1-4,7,9H,5,8H2 |
Clé InChI |
NCJBTZGRLAGOIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=C2CCl)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)


